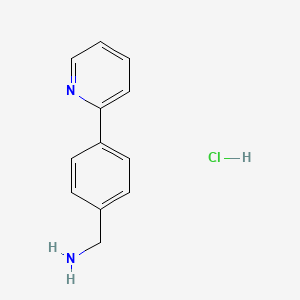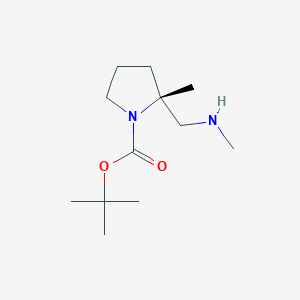
(2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine
Descripción general
Descripción
Synthesis Analysis
The synthesis analysis of this compound is not directly available in the search results. However, there are studies on the synthesis of related compounds. For instance, a study on the stereoselective synthesis of fluorinated analogues of the amino acid statine4.
Molecular Structure Analysis
The molecular structure analysis of this compound is not directly available in the search results. However, there are resources available that discuss the analysis of molecular structures of compounds567.
Chemical Reactions Analysis
The chemical reactions analysis of this compound is not directly available in the search results. However, there are studies on the performance of transformer models for product, reactant, and reagent prediction tasks under different scenarios of data availability and data augmentation8.
Physical And Chemical Properties Analysis
The physical and chemical properties analysis of this compound is not directly available in the search results. However, there are resources available that discuss the analysis of physical and chemical properties of compounds111213.
Aplicaciones Científicas De Investigación
Configurational Stability in Organic Synthesis
- Application : (2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine and its derivatives are used in organic synthesis, particularly in the study of configurational stability. Elworthy and Meyers (1994) explored the stability of α-lithio pyrrolidine derivatives in the context of generating high enantiomeric purity compounds, which is vital for synthesizing chiral molecules (Elworthy & Meyers, 1994).
Asymmetric Synthesis
- Application : This compound plays a significant role in asymmetric synthesis. Harrison and O'Brien (2001) reported on the asymmetric synthesis of N-substituted pyrrolidines, a process essential for producing optically active compounds (Harrison & O'Brien, 2001).
Enantioselective Catalysis
- Application : The compound is used in enantioselective catalysis, as demonstrated by Wu, Lee, and Beak (1996), who achieved highly enantioselective syntheses of Boc-pyrrolidines. This is crucial in the pharmaceutical industry for creating stereochemically pure compounds (Wu, Lee, & Beak, 1996).
Palladium-Catalyzed Reactions
- Application : Campos et al. (2006) utilized N-Boc-pyrrolidine in palladium-catalyzed α-arylation, a method important in the synthesis of complex organic molecules, including pharmaceuticals (Campos et al., 2006).
Synthesis of Pharmaceutical Compounds
- Application : The compound is integral in synthesizing a variety of pharmaceutical compounds. For instance, Chea and Clive (2015) described its use in the synthesis of (+)-Ipalbidine via radical cyclization, illustrating its application in creating complex molecular architectures found in drugs (Chea & Clive, 2015).
Lithiation-Substitution Reactions
- Application : Sheikh et al. (2012) studied the lithiation-substitution of N-Boc-2-phenylpyrrolidine, which is critical in generating compounds with quaternary stereocenters, often found in bioactive molecules (Sheikh et al., 2012).
Peptide Chemistry
- Application : Doerr and Lubell (2012) synthesized protected enantiopure 2-pyrrolylalanine using (2S)-N-(Boc)-N'-(Phenylsulfonyl)-, a derivative of N-Boc-pyrrolidine. This is significant in peptide chemistry, allowing for the creation of new peptide-based compounds (Doerr & Lubell, 2012).
Safety And Hazards
The safety data sheet of this compound is not directly available in the search results. However, there are safety data sheets available for related compounds that provide information on safety precautions, hazards, and first aid measures1415.
Direcciones Futuras
The future directions of this compound are not directly available in the search results. However, there are studies discussing the future directions of related fields such as molecularly targeted therapies16 and metal–organic frameworks17.
Please note that the information provided is based on the available search results and may not be fully accurate or comprehensive. For more detailed and specific information, further research or consultation with a subject matter expert may be required.
Propiedades
IUPAC Name |
tert-butyl (2R)-2-methyl-2-(methylaminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-7-12(14,4)9-13-5/h13H,6-9H2,1-5H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLLWEDMAQXEEC-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1C(=O)OC(C)(C)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901117417 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-methyl-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine | |
CAS RN |
1407997-83-4 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-methyl-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1407997-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-methyl-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1404901.png)
![8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid](/img/structure/B1404902.png)



![[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride](/img/structure/B1404912.png)
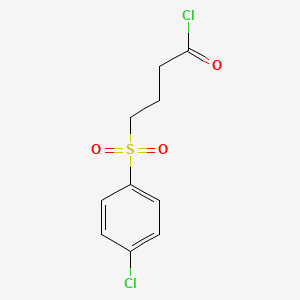
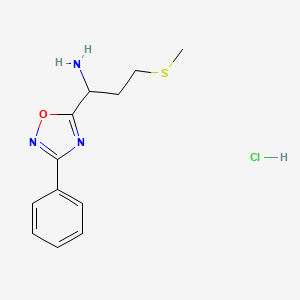
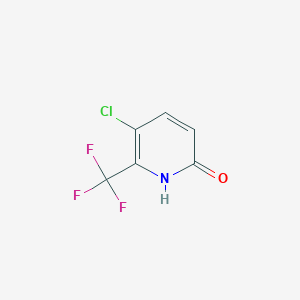
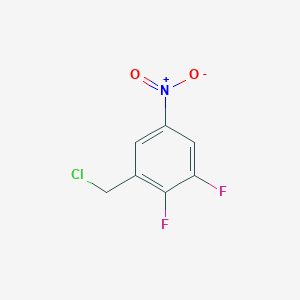
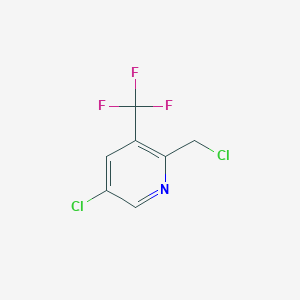
![Spiro[3.3]heptan-2-ylmethanol](/img/structure/B1404919.png)
